HMR-1556 is a synthetic chromanol derivative developed as a potent and selective blocker of the slowly activating delayed rectifier potassium current (IKs). [] This current plays a crucial role in the repolarization phase of the cardiac action potential, particularly during periods of high heart rate or stress. [, , ] As a selective tool, HMR-1556 allows researchers to investigate the physiological and pathological roles of IKs in cardiac function and explore its potential as a target for novel antiarrhythmic therapies. []
HMR 1556 falls under the category of potassium channel blockers, specifically targeting the KCNQ1-KCNE1 (KvLQT1-MinK) voltage-gated channel. It is classified as a sulfonamide derivative and has been identified as a lead compound in the development of new antiarrhythmic drugs. The compound is sourced from various suppliers, including Sigma-Aldrich and Tocris Bioscience .
The synthesis of HMR 1556 involves multiple steps, beginning with the formation of the chromanol core structure. The synthetic pathway typically includes:
The molecular structure of HMR 1556 features a chromanol backbone with several substituents that enhance its biological activity. Notably:
HMR 1556 can undergo several chemical reactions, including:
Common reagents used in these reactions include:
HMR 1556 exerts its pharmacological effects primarily through the blockade of the I_Ks potassium channels. Its mechanism involves:
The inhibition of I_Ks channels plays a critical role in modulating cardiac action potentials, particularly during repolarization phases. This mechanism is vital for understanding arrhythmogenic conditions and developing therapeutic interventions .
HMR 1556 possesses several notable physical and chemical properties:
HMR 1556 has diverse applications in scientific research:
HMR 1556 (chemical name: (3R,4S)-(+)-N-[3-hydroxy-2,2-dimethyl-6-(4,4,4-trifluorobutoxy)chroman-4-yl]-N-methylmethanesulfonamide) is a potent and selective chromanol-derived blocker of the slowly activating delayed rectifier potassium current (IKs). Developed as a research tool and potential antiarrhythmic agent, it specifically targets the KvLQT1/minK (KCNQ1/KCNE1) heteromeric channels responsible for IKs conductance. With a molecular weight of 411.44 g/mol and ≥98% purity [3] [7], HMR 1556 demonstrates exceptional potency, exhibiting half-maximal inhibitory concentrations (IC50) of 10.5 nM in canine ventricular myocytes and 34 nM in guinea pig ventricular myocytes [1] [3] [6]. Its high selectivity distinguishes it from earlier IKs blockers like chromanol 293B, which exhibits significant off-target effects on the transient outward current (Ito) at similar concentrations [1]. This pharmacological profile establishes HMR 1556 as a critical tool for elucidating IKs's role in cardiac repolarization and arrhythmogenesis under physiological and pathological conditions.
The slowly activating delayed rectifier potassium current (IKs) is a critical regulator of ventricular and atrial repolarization. Generated by the co-assembly of KvLQT1 (KCNQ1) α-subunits and minK (KCNE1) β-subunits, IKs channels activate slowly during the cardiac action potential plateau phase and contribute to phase 3 repolarization. Key characteristics include:
HMR 1556 has been instrumental in characterizing IKs's physiological role. In guinea pig papillary muscles, 1 µM HMR 1556 prolonged action potential duration at 90% repolarization (APD90) by 19–27% across pacing frequencies (0.5–7 Hz). This effect was markedly enhanced by isoproterenol (47% prolongation at 0.5 Hz), confirming IKs's critical role in repolarization during β-adrenergic stimulation [2]. Similarly, in Langendorff-perfused guinea pig hearts, HMR 1556 (1 µM) prolonged monophasic APD90 by 10%, with greater effects at lower heart rates (25% at 100 bpm vs. 9% at 350 bpm) [2]. This inverse rate-dependence contrasts with IKr blockers and highlights IKs's significance in rate-adaptation.
Preparation | Concentration | Effect on APD/Repolarization | Key Finding |
---|---|---|---|
Guinea Pig Papillary Muscle | 1 µM | ↑ APD90 by 19-27% (0.5-7 Hz) | Greater prolongation under isoproterenol [2] |
Guinea Pig Langendorff Heart | 1 µM | ↑ MAPD90 by 10% (spontaneous rate); ↑25% at 100 bpm, ↑9% at 350 bpm | Inverse rate-dependence [2] |
Rabbit Langendorff Heart | 100-240 nM | No significant APD prolongation alone | Synergistic prolongation with IKr blocker dofetilide [4] |
Porcine Atrial Fibrillation Model | 30 mg/kg/day (oral) | ↑ Right atrial MAPD90 to 230±7 ms vs. 174±13 ms (placebo) | Restoration of sinus rhythm [9] |
Targeting the KvLQT1/minK channel complex with HMR 1556 addresses critical limitations of classical class III antiarrhythmic drugs:
Ion Channel/Current | Effect of HMR 1556 | Experimental System | Reference |
---|---|---|---|
IKs (KvLQT1/minK) | IC50 = 10.5-34 nM | Canine/Guinea pig ventricular myocytes | [1] [3] |
IKr (hERG) | IC50 = 12.6 µM; <30% block at 10 µM | Canine ventricular myocytes; Xenopus oocytes | [1] [2] |
Ito | IC50 = 33.9 µM | Canine ventricular myocytes | [1] |
ICa,L | IC50 = 27.5 µM; 31% block at 10 µM | Canine/Guinea pig ventricular myocytes | [1] [2] |
IK1 | No effect at 10 µM | Guinea pig ventricular myocytes | [2] |
IKur/Ito (Human Atrium) | No significant block at 10 µM | Human atrial myocytes | [5] |
CAS No.: 3009-34-5
CAS No.: 330593-15-2
CAS No.: 13836-61-8
CAS No.: 13568-33-7
CAS No.: 32338-15-1
CAS No.: